5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide
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Overview
Description
5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide is a heterocyclic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is part of the dihydropyridine family, which is known for its significant biological and pharmacological activities. Dihydropyridines are commonly used in medicinal chemistry due to their role as calcium channel blockers, which are essential in treating cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide can be achieved through various methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an amine . This reaction typically proceeds under reflux conditions in ethanol, with piperidine as a catalyst.
Another method involves the inverse hydroboration of pyridine with a diboron compound and a proton source under basic and catalyst-free conditions . This process produces an N-boryl pyridyl anion complex, which is subsequently protonated to yield the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The Hantzsch reaction is favored due to its simplicity and high yield. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have enhanced biological activities and different pharmacological properties.
Scientific Research Applications
5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure . This mechanism is similar to that of other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another dihydropyridine compound with similar pharmacological properties.
Nicardipine: Used for its vasodilatory effects in treating high blood pressure.
Uniqueness
5-Amino-3-cyclopropoxy-3,4-dihydropyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its lipophilicity and potentially its ability to cross biological membranes, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-amino-3-cyclopropyloxy-3,4-dihydropyridine-4-carboxamide |
InChI |
InChI=1S/C9H13N3O2/c10-6-3-12-4-7(8(6)9(11)13)14-5-1-2-5/h3-5,7-8H,1-2,10H2,(H2,11,13) |
InChI Key |
AVHMSNOWANOJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2C=NC=C(C2C(=O)N)N |
Origin of Product |
United States |
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